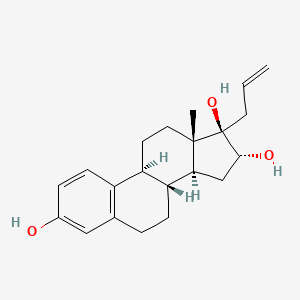
Phenhomazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. The compound’s unique structure and properties make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Phenhomazine can be synthesized through a series of chemical reactions starting from Tröger’s base. The synthetic route involves the following steps :
Heating of p-nitrophenoxide: This step produces bis(p-nitrophenyl)ether.
Treatment with hydrazine hydrate: This converts bis(p-nitrophenyl)ether to bis(p-aminophenyl)ether.
Reaction with paraformaldehyde and triflouroacetic anhydride: This forms the Trögerophane structure.
Treatment with potassium carbonate: This step yields tetrahydrothis compound.
Final reactions: The tetrahydrothis compound is then reacted with phenacylchloride, bromoacetic acid, or ethyl bromoacetate in the presence of triethyl amine under reflux to produce the final macrocyclic compounds.
Analyse Des Réactions Chimiques
Phenhomazine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in modifying the compound’s functional groups.
Substitution Reactions: this compound can undergo substitution reactions, particularly with halides and other nucleophiles.
Cyclization Reactions: The formation of the macrocyclic structure involves cyclization steps.
Common reagents used in these reactions include hydrazine hydrate, paraformaldehyde, triflouroacetic anhydride, potassium carbonate, phenacylchloride, bromoacetic acid, and ethyl bromoacetate . The major products formed are various macrocyclic derivatives of this compound.
Applications De Recherche Scientifique
Phenhomazine has shown promising applications in several scientific research areas :
Chemistry: Used as a building block for synthesizing complex macrocyclic structures.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Notably studied for its anticancer properties, showing selectivity towards colon cancer cell lines.
Mécanisme D'action
The mechanism of action of phenhomazine involves its interaction with specific molecular targets and pathways . It is believed to exert its effects through:
Inhibition of cancer cell proliferation: By interfering with cellular pathways that regulate cell growth and division.
Induction of apoptosis: Triggering programmed cell death in cancer cells.
Interaction with DNA: Binding to DNA and disrupting its function, leading to cell death.
Comparaison Avec Des Composés Similaires
Phenhomazine is compared with other similar compounds, such as phenazines and Tröger’s base derivatives . These compounds share some structural similarities but differ in their specific biological activities and applications. This compound’s unique macrocyclic structure and chiral properties distinguish it from other phenazine derivatives, making it a valuable compound for targeted anticancer therapies.
Similar Compounds
- Phenazine
- Tröger’s base
- Phenazine-1-carboxylic acid
- Clofazimine
Propriétés
Numéro CAS |
262-99-7 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C14H14N2/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16-13/h1-10,13-16H/b11-9-,12-10- |
Clé InChI |
UPQUBYGCHXUYHB-HWAYABPNSA-N |
SMILES |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
SMILES isomérique |
C1=CC/2N/C=C/3\C(N/C=C2/C=C1)C=CC=C3 |
SMILES canonique |
C1=CC2C(=CNC3C=CC=CC3=CN2)C=C1 |
Synonymes |
phenhomazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)









![1-(2-Methoxyethyl)-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B1228660.png)
![7-(5-chloro-2-methoxyanilino)-6-[(4-methoxyphenyl)methyl]-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1228662.png)
